N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and amide groups
Vorbereitungsmethoden
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a chlorinated aromatic compound followed by amide formation through the reaction with a methylamine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with stringent control over reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-chloro-4-nitrophenyl)-2-(ethylamino)-5-nitrobenzamide: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-4-nitrobenzamide: The position of the nitro group is different, which can affect the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11ClN4O5 |
---|---|
Molekulargewicht |
350.71 g/mol |
IUPAC-Name |
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN4O5/c1-16-12-4-2-8(18(21)22)6-10(12)14(20)17-13-5-3-9(19(23)24)7-11(13)15/h2-7,16H,1H3,(H,17,20) |
InChI-Schlüssel |
BMERKNUVOCVMFD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.